molecular formula C10H9NO4 B1364093 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 712347-85-8

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B1364093
CAS No.: 712347-85-8
M. Wt: 207.18 g/mol
InChI Key: FRDPLMQZUFGNIK-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring

Biochemical Analysis

Biochemical Properties

3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in metabolic pathways, such as pyruvate carboxylase and benzoylformate decarboxylase . These interactions are essential for the compound’s role in biochemical processes, influencing the activity and function of these enzymes. Additionally, 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid can act as a substrate for certain microbial strains, further highlighting its importance in biochemical reactions .

Cellular Effects

The effects of 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cholesterol efflux and oxidative stress response . These effects are crucial for maintaining cellular homeostasis and preventing pathological conditions. Moreover, 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid can impact the formation of foam cells, which are associated with atherosclerosis .

Molecular Mechanism

The molecular mechanism of 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to activate the aryl hydrocarbon receptor (AhR) signaling pathway, which plays a role in enhancing intestinal epithelial barrier function . Additionally, 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid can inhibit the expression of certain proteins, such as c-Fos, which is involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid can change over time. Studies have shown that this compound is relatively stable under controlled conditions, but it may undergo degradation over extended periods . Long-term exposure to 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing intestinal barrier function and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including disruptions in metabolic pathways and cellular homeostasis . Understanding the dosage-dependent effects of 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid is crucial for determining its safe and effective use in preclinical studies.

Metabolic Pathways

3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as pyruvate carboxylase and benzoylformate decarboxylase, which are essential for its metabolic processing . These interactions can influence metabolic flux and the levels of various metabolites. Additionally, the compound’s involvement in microbial metabolism highlights its role in broader biochemical networks .

Transport and Distribution

The transport and distribution of 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with transporters involved in the uptake and distribution of phenylpropionic acid derivatives . These interactions are crucial for determining the compound’s localization and accumulation within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the isoxazole ring. The carboxylic acid group can be introduced through subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyphenylacetic acid: Similar in structure but lacks the isoxazole ring.

    Phenylboronic acid: Contains a phenyl group and boronic acid but differs in functional groups and reactivity.

Uniqueness

3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to the presence of both the isoxazole ring and the carboxylic acid group

Properties

IUPAC Name

3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-8-4-2-1-3-6(8)7-5-9(10(13)14)15-11-7/h1-4,9,12H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDPLMQZUFGNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425471
Record name 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712347-85-8
Record name 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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